molecular formula C22H36O3 B8458859 p-Tetradecyloxyphenylacetic acid CAS No. 63290-17-5

p-Tetradecyloxyphenylacetic acid

Cat. No. B8458859
M. Wt: 348.5 g/mol
InChI Key: XRPCSCVPVIJJEP-UHFFFAOYSA-N
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 32 using 75 g of product from Example 51, 34.8 g of potassium hydroxide, 45 ml of water and 800 ml of ethyl alcohol. The residue is recrystallized from carbon tetrachloride/hexane to give 60.6 g of the desired product as white crystals.
Name
product
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[CH:7][CH:6]=1.[OH-].[K+].O>C(O)C>[CH2:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:26])=[O:2])=[CH:6][CH:7]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:1.2|

Inputs

Step One
Name
product
Quantity
75 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OCCCCCCCCCCCCCC)=O
Name
Quantity
34.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from carbon tetrachloride/hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.6 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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